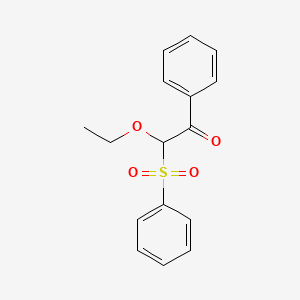![molecular formula C16H22ClN3O3 B14613697 1-[2-(2-Chlorophenyl)heptyl]imidazole;nitric acid CAS No. 58830-79-8](/img/structure/B14613697.png)
1-[2-(2-Chlorophenyl)heptyl]imidazole;nitric acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[2-(2-Chlorophenyl)heptyl]imidazole;nitric acid is a compound that combines an imidazole derivative with nitric acid. Imidazole derivatives are known for their wide range of biological activities, including antifungal, antibacterial, and anticancer properties. The addition of nitric acid introduces unique chemical properties that can be exploited in various scientific and industrial applications.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis begins with 2-chlorophenylacetonitrile and 1-bromoheptane.
Formation of 2-(2-Chlorophenyl)heptanenitrile: The reaction between 2-chlorophenylacetonitrile and 1-bromoheptane in the presence of a base such as potassium carbonate yields 2-(2-chlorophenyl)heptanenitrile.
Reduction to 2-(2-Chlorophenyl)heptanamine: The nitrile group is reduced to an amine using hydrogen gas and a palladium catalyst.
Formation of 1-[2-(2-Chlorophenyl)heptyl]imidazole: The amine is then reacted with glyoxal and ammonia to form the imidazole ring, yielding 1-[2-(2-chlorophenyl)heptyl]imidazole.
Addition of Nitric Acid: Finally, the imidazole derivative is treated with nitric acid to form the desired compound.
Industrial Production Methods:
Batch Process: The synthesis can be carried out in a batch reactor, where each step is performed sequentially with purification at each stage.
Continuous Process: Alternatively, a continuous flow process can be employed, where reactants are continuously fed into a reactor and the product is continuously removed, allowing for more efficient large-scale production.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the imidazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can occur at the nitro group, converting it to an amine.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Oxidized imidazole derivatives.
Reduction: Amino derivatives.
Substitution: Substituted chlorophenyl derivatives.
Chemistry:
Catalysis: The compound can be used as a catalyst in various organic reactions due to its unique electronic properties.
Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology:
Antimicrobial: Exhibits antimicrobial activity against a range of bacterial and fungal pathogens.
Enzyme Inhibition: Acts as an inhibitor for certain enzymes, making it useful in biochemical studies.
Medicine:
Anticancer: Shows potential as an anticancer agent by inducing apoptosis in cancer cells.
Anti-inflammatory: Possesses anti-inflammatory properties, making it a candidate for treating inflammatory diseases.
Industry:
Polymer Production: Used in the production of specialty polymers with unique properties.
Corrosion Inhibition: Acts as a corrosion inhibitor in various industrial applications.
作用机制
The compound exerts its effects through multiple mechanisms:
Molecular Targets: It targets specific enzymes and receptors in biological systems, leading to inhibition or activation of various biochemical pathways.
Pathways Involved: The nitric acid component can release nitric oxide, which plays a role in vasodilation and other physiological processes. The imidazole ring can interact with metal ions, affecting enzymatic activity.
相似化合物的比较
1-[2-(2-Chlorophenyl)ethyl]imidazole: Similar structure but with a shorter alkyl chain.
1-[2-(2-Chlorophenyl)propyl]imidazole: Similar structure with a propyl group instead of a heptyl group.
1-[2-(2-Chlorophenyl)butyl]imidazole: Similar structure with a butyl group.
Uniqueness:
Longer Alkyl Chain: The heptyl group in 1-[2-(2-Chlorophenyl)heptyl]imidazole provides unique hydrophobic properties, affecting its solubility and interaction with biological membranes.
Nitric Acid Component: The addition of nitric acid introduces unique reactivity and potential for nitric oxide release, which is not present in the similar compounds.
属性
CAS 编号 |
58830-79-8 |
|---|---|
分子式 |
C16H22ClN3O3 |
分子量 |
339.82 g/mol |
IUPAC 名称 |
1-[2-(2-chlorophenyl)heptyl]imidazole;nitric acid |
InChI |
InChI=1S/C16H21ClN2.HNO3/c1-2-3-4-7-14(12-19-11-10-18-13-19)15-8-5-6-9-16(15)17;2-1(3)4/h5-6,8-11,13-14H,2-4,7,12H2,1H3;(H,2,3,4) |
InChI 键 |
VOCJLNLFVPFPFL-UHFFFAOYSA-N |
规范 SMILES |
CCCCCC(CN1C=CN=C1)C2=CC=CC=C2Cl.[N+](=O)(O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[3-(Morpholin-4-yl)-3-oxopropyl]cyclododecan-1-one](/img/structure/B14613618.png)


![(E)-(1-nitro-3-trimethylsilylpropan-2-yl)-[(1-nitro-3-trimethylsilylpropan-2-yl)-oxidoazaniumylidene]-oxidoazanium](/img/structure/B14613628.png)

methanone](/img/structure/B14613647.png)



![4-[(Hexylamino)methyl]-2-methyl-5-[(methylsulfanyl)methyl]pyridin-3-OL](/img/structure/B14613664.png)

![4-[(Carboxymethyl)sulfanyl]butanoic acid](/img/structure/B14613682.png)


